molecular formula C8H10N2O3 B1428398 4-(6-oxopyridazin-1(6H)-yl)butanoic acid CAS No. 346407-15-6

4-(6-oxopyridazin-1(6H)-yl)butanoic acid

Cat. No.: B1428398
CAS No.: 346407-15-6
M. Wt: 182.18 g/mol
InChI Key: GDXLKXUCMYFUBR-UHFFFAOYSA-N
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Description

4-(6-Oxopyridazin-1(6H)-yl)butanoic acid is an organic compound that features a pyridazine ring fused with a butanoic acid moiety

Scientific Research Applications

4-(6-Oxopyridazin-1(6H)-yl)butanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of carbonates , suggesting potential targets could be enzymes or receptors involved in carbonate metabolism.

Mode of Action

It’s known that similar compounds interact with aliphatic or aromatic alcohols in the presence of potassium tert-butoxide . This interaction leads to the formation of carbonates , indicating that 4-(6-oxopyridazin-1(6H)-yl)butanoic acid may act as an acyl-transfer agent .

Biochemical Pathways

Given its potential role in carbonate synthesis , it may influence pathways involving carbonate metabolism.

Result of Action

Based on its potential role in carbonate synthesis , it may influence cellular processes involving carbonates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-oxopyridazin-1(6H)-yl)butanoic acid typically involves the reaction of pyridazine derivatives with butanoic acid or its derivatives. One common method involves the use of 4,5-dichloro-6-oxopyridazin-1(6H)-carboxylates, which are treated with aliphatic or aromatic alcohols in the presence of potassium tert-butoxide in toluene at room temperature to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(6-Oxopyridazin-1(6H)-yl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydroxyl derivatives.

    Substitution: The pyridazine ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced hydroxyl compounds, and substituted pyridazine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6-Oxopyridazin-1(6H)-yl)butanoic acid is unique due to its specific combination of a pyridazine ring and a butanoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-(6-oxopyridazin-1-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c11-7-3-1-5-9-10(7)6-2-4-8(12)13/h1,3,5H,2,4,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDXLKXUCMYFUBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(N=C1)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101292441
Record name 6-Oxo-1(6H)-pyridazinebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101292441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

346407-15-6
Record name 6-Oxo-1(6H)-pyridazinebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=346407-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Oxo-1(6H)-pyridazinebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101292441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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